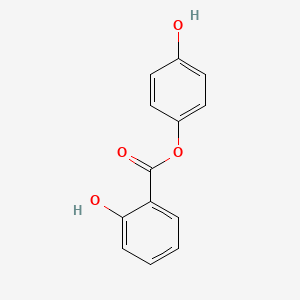
4-Hydroxyphenyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of ester formed from the reaction between hydroquinone and p-hydroxybenzoic acid . It is known for its applications in various fields, including the production of polymers and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenyl 2-hydroxybenzoate typically involves the esterification of hydroquinone and p-hydroxybenzoic acid. This reaction is carried out in the presence of an esterification catalyst in a reaction medium where the reactants are predominantly dispersed . The reaction conditions include maintaining an appropriate temperature and using a suitable solvent to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-yield processes and efficient catalysts ensures the production of the compound with good technical purity . The compound is often used as a building block for the production of linear polycarbonates or mixed polycarbonates.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ester group into corresponding alcohols.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .
Scientific Research Applications
4-Hydroxyphenyl 2-hydroxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxyphenyl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it can act as an intermediate in the biosynthesis of various bioproducts through the shikimate pathway . The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Known for its use in the production of parabens and its biological activities.
Salicylic acid: An isomer of 4-Hydroxybenzoic acid, widely used in pharmaceuticals and cosmetics.
Protocatechuic acid: Another hydroxybenzoic acid derivative with antioxidant properties.
Uniqueness
4-Hydroxyphenyl 2-hydroxybenzoate is unique due to its dual hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to form high-performance polymers and its potential biological activities make it a valuable compound in various fields .
Properties
IUPAC Name |
(4-hydroxyphenyl) 2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNKAYBBJKLRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
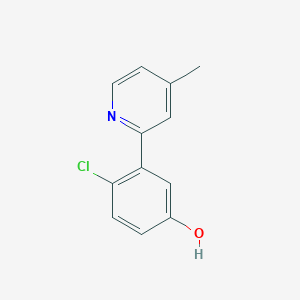

![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
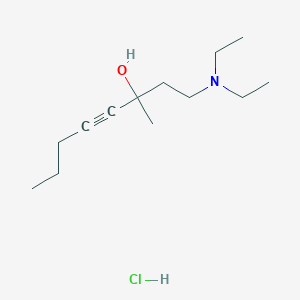
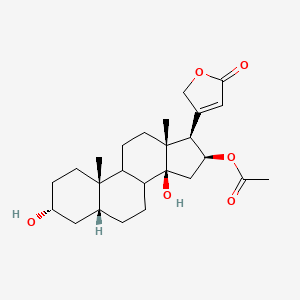
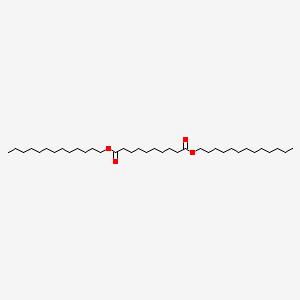
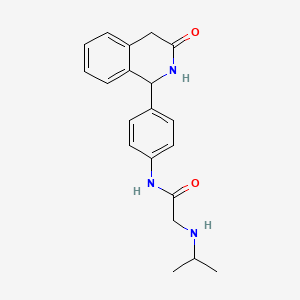


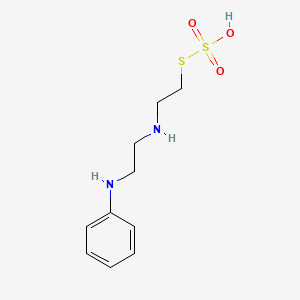
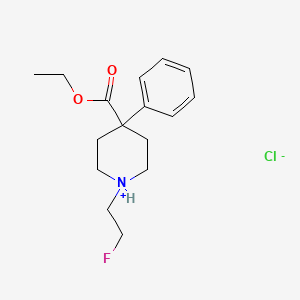
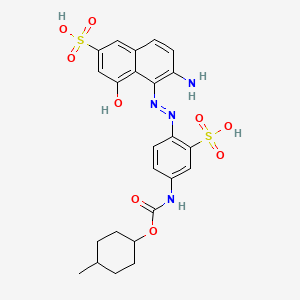

![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
